

Application Notes and Protocols: Tinuvin 1577 as a UV Stabilizer in Polycarbonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol

Cat. No.: B141844

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tinuvin® 1577, a high-performance ultraviolet (UV) light absorber of the hydroxyphenyl triazine class, for the stabilization of polycarbonate (PC). Polycarbonate, a versatile engineering thermoplastic, is known for its exceptional impact strength, optical clarity, and heat resistance. However, its susceptibility to UV radiation can lead to degradation, manifesting as yellowing, surface cracking, and a reduction in mechanical properties, which can be critical in applications where material integrity and longevity are paramount.^{[1][2]} Tinuvin 1577 is specifically designed to mitigate these effects, offering superior weatherability compared to conventional benzotriazole UV absorbers.^{[3][4]}

Mechanism of Action

Polycarbonate degradation under UV exposure is primarily driven by two mechanisms: photo-Fries rearrangement and photo-oxidation. These processes lead to the formation of chromophores that cause yellowing and chain scission, resulting in the loss of mechanical strength.

Tinuvin 1577 functions by absorbing harmful UV radiation in the 290-400 nm range and dissipating the energy as harmless heat.^[5] This process effectively shields the polycarbonate matrix from the damaging effects of UV light, preventing the initiation of degradation pathways and preserving the material's optical and mechanical properties.^[1] Its low volatility and high

thermal stability make it particularly suitable for the high-temperature processing of polycarbonate.[1][6]

Data Presentation

The following tables summarize the quantitative data on the performance of Tinuvin 1577 in polycarbonate, demonstrating its efficacy in preventing UV-induced degradation.

Table 1: Yellowness Index (YI) of Polycarbonate after Accelerated Weathering

Formulation	UV Absorber (wt%)	Weathering Time (hours)	Yellowness Index (YI)	ΔYI (Change from Initial)
Control	None	0	2.10	-
500	15.80	13.70		
Stabilized PC	Tinuvin 1577 (0.3%)	0	2.12	-
500	5.45	3.33		
Comparative	Benzotriazole UV Absorber (0.3%)	0	2.15	-
500	8.75	6.60		

Data synthesized from representative performance characteristics.

Table 2: Notched Izod Impact Strength of Polycarbonate after Accelerated Weathering

Formulation	UV Absorber (wt%)	Weathering Time (hours)	Impact Strength (kJ/m ²)	% Retention
Control	None	0	85	100%
500	45	53%		
Stabilized PC	Tinuvin 1577 (0.3%)	0	84	100%
500	78	93%		
Comparative	Benzotriazole UV Absorber (0.3%)	0	85	100%
500	65	76%		

Data synthesized from representative performance characteristics.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of UV stabilizers in polycarbonate.

Protocol for Accelerated Weathering (QUV)

This protocol is based on ASTM G154 and ISO 4892-3 standards.

Objective: To simulate the damaging effects of outdoor weathering on polycarbonate samples using a fluorescent UV lamp apparatus.

Materials and Equipment:

- QUV Accelerated Weathering Tester
- UVA-340 fluorescent lamps
- Polycarbonate test plaques (e.g., 75 mm x 150 mm) with and without Tinuvin 1577

- Spectrophotometer for color measurement
- Gloss meter
- Impact tester (e.g., Izod)

Procedure:

- Sample Preparation:
 - Prepare polycarbonate plaques with a specified concentration of Tinuvin 1577 (e.g., 0.15-0.3 wt%).[\[1\]](#)[\[7\]](#)
 - Ensure a set of control plaques without any UV stabilizer is also prepared.
 - Clean all samples with a non-abrasive cloth and a mild detergent, then rinse with deionized water and dry completely.
- Initial Property Measurement:
 - Measure the initial yellowness index (YI) according to ASTM E313.
 - Measure the initial gloss at a specified angle (e.g., 60°) according to ASTM D523.
 - Measure the initial notched Izod impact strength according to ISO 180 or ASTM D256.[\[8\]](#)
- QUV Exposure:
 - Mount the samples in the QUV tester.
 - Set the exposure cycle. A common cycle for polycarbonate is:
 - 8 hours of UV exposure at a black panel temperature of 60°C.
 - 4 hours of condensation at a black panel temperature of 50°C.
 - Ensure the UVA-340 lamps are used to simulate sunlight in the critical short wavelength region.

- Run the test for a specified duration (e.g., 500, 1000, 2000 hours).
- Post-Exposure Evaluation:
 - At predetermined intervals, remove the samples for evaluation.
 - Repeat the measurements for yellowness index, gloss, and impact strength as described in step 2.
 - Calculate the change in yellowness index (ΔYI) and the percentage of gloss and impact strength retention.

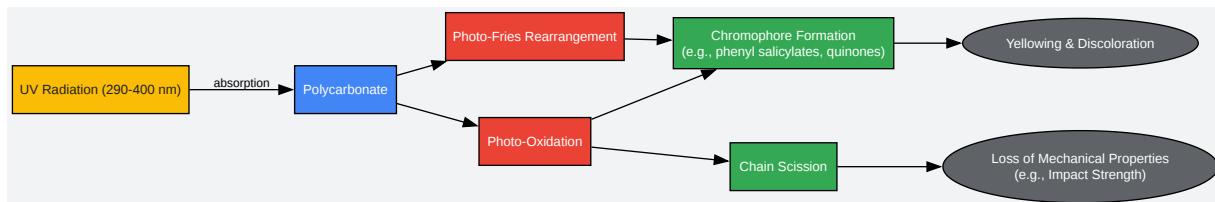
Protocol for Xenon Arc Accelerated Weathering

This protocol is based on ASTM G155 and ISO 4892-2 standards.

Objective: To simulate the full spectrum of sunlight using a xenon arc lamp to evaluate the weatherability of polycarbonate samples.

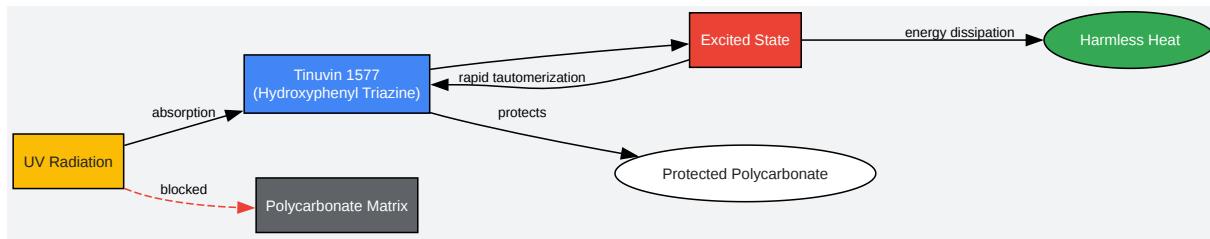
Materials and Equipment:

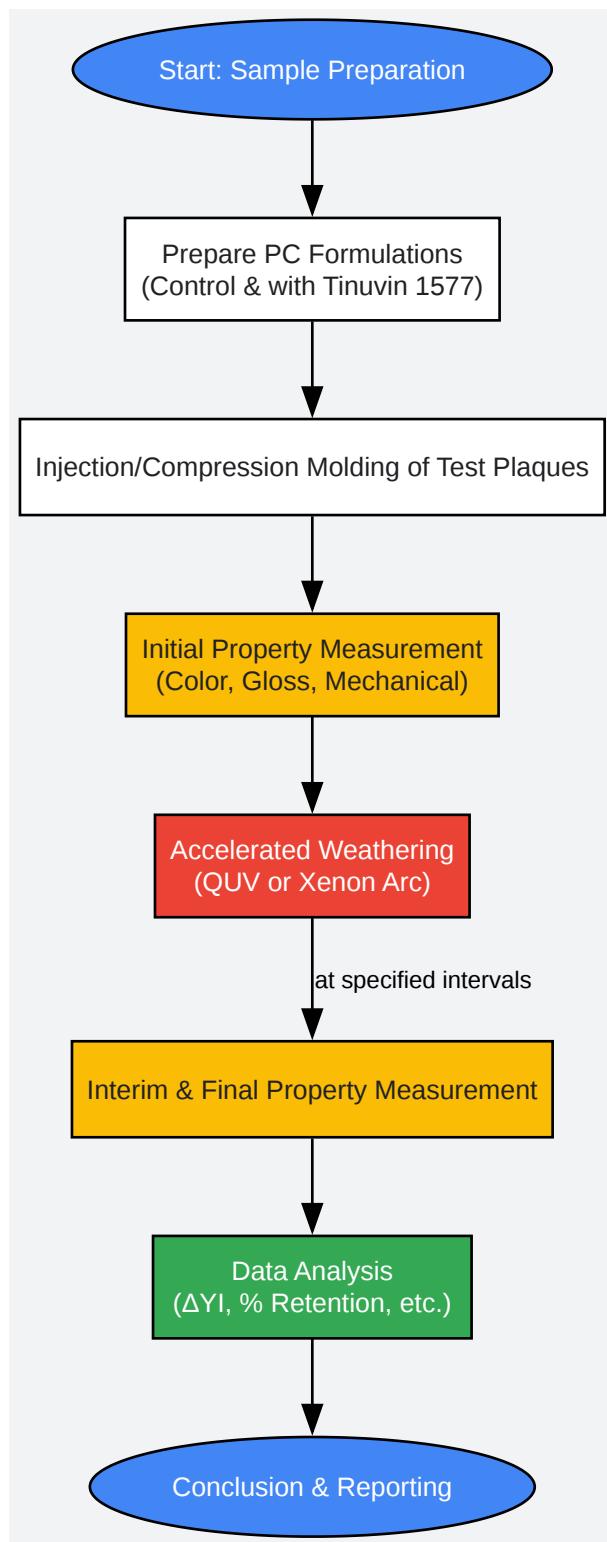
- Xenon arc weathering apparatus
- Polycarbonate test plaques
- Colorimeter/Spectrophotometer
- Gloss meter
- Tensile testing machine


Procedure:

- **Sample Preparation:** Prepare and clean polycarbonate samples as described in the QUV protocol.
- **Initial Property Measurement:** Measure initial color (CIELAB), gloss, and tensile properties (tensile strength, elongation at break) according to relevant standards (e.g., ASTM D638).

- Xenon Arc Exposure:
 - Mount the samples in the xenon arc chamber.
 - Set the test conditions, including:
 - Irradiance level (e.g., 0.55 W/m² at 340 nm).
 - Black panel temperature (e.g., 65°C).
 - Relative humidity.
 - Light/dark/water spray cycles (e.g., 102 minutes of light followed by 18 minutes of light and water spray).
 - Run the test for the desired duration.
- Post-Exposure Evaluation:
 - At specified intervals, remove the samples.
 - Measure the change in color (ΔE^*), gloss retention, and tensile properties.
 - Visually inspect for any surface defects like cracking or crazing.


Visualizations


The following diagrams illustrate the key mechanisms and workflows described in these application notes.

[Click to download full resolution via product page](#)

Caption: UV Degradation Pathway of Polycarbonate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. researchgate.net [researchgate.net]
- 3. plastics-rubber.bASF.com [plastics-rubber.bASF.com]
- 4. plastics-rubber.bASF.com [plastics-rubber.bASF.com]
- 5. innospk.com [innospk.com]
- 6. nbino.com [nbino.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. US20090258978A1 - Polycarbonate composition containing uv absorber - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Tinuvin 1577 as a UV Stabilizer in Polycarbonate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141844#using-tinuvin-1577-as-a-uv-stabilizer-in-polycarbonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com